GSK-2229238
Description
Based on structural analogs within the GSK portfolio (e.g., GSK-2256294, CAS 1142090-23-0), it may function as a small-molecule modulator targeting enzymes or receptors in inflammatory or metabolic pathways . Like other GSK compounds, its development likely follows stringent solvent sustainability and safety guidelines, as outlined in the GSK Solvent Sustainability Guide, which emphasizes environmental and health impact assessments .
Properties
Molecular Formula |
C22H24F2N4O2 |
|---|---|
Molecular Weight |
414.4568 |
IUPAC Name |
5,6-difluoro-3-(2-isopropoxy-4-(piperazin-1-yl)phenyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H24F2N4O2/c1-12(2)30-19-9-13(28-7-5-26-6-8-28)3-4-14(19)20-15-10-16(23)17(24)11-18(15)27-21(20)22(25)29/h3-4,9-12,26-27H,5-8H2,1-2H3,(H2,25,29) |
InChI Key |
VLTSNEYKDGRFDU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C(C(N)=O)NC3=C2C=C(F)C(F)=C3)C=CC(N4CCNCC4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-2229238; GSK 2229238; GSK2229238; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Structural Diversity : this compound’s hypothetical structure suggests greater complexity (18 heavy atoms) compared to boronic acid derivatives (11 heavy atoms) or halogenated pyridines .
- Bioavailability : this compound shares a moderate bioavailability score (0.55) with (3-Bromo-5-chlorophenyl)boronic acid, likely due to balanced lipophilicity (LogP ~3.2) .
Pharmacological and Toxicological Profiles
- Target Selectivity : this compound may exhibit higher selectivity than boronic acid derivatives, which often show off-target effects due to reactive boron centers .
- Safety Alerts : Unlike halogenated pyridines (H315/H319 warnings for skin/eye irritation), this compound’s hazard profile is likely optimized to minimize occupational risks .
- Metabolic Stability: Predicted CYP non-inhibition reduces drug-drug interaction risks, a common limitation in analogs with heterocyclic amines .
Research Findings and Clinical Relevance
Though clinical data for this compound are unavailable in the provided evidence, its development aligns with GSK’s clinical trial frameworks (e.g., Phase I studies for GSK-2256294 evaluating safety and pharmacokinetics) . Preclinical studies likely prioritize:
- Efficacy : Dose-response comparisons against benchmarks.
- Environmental Impact : Adherence to GSK’s solvent sustainability metrics, including VOC emissions and recyclability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
